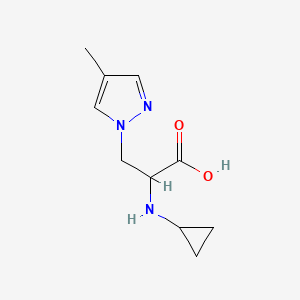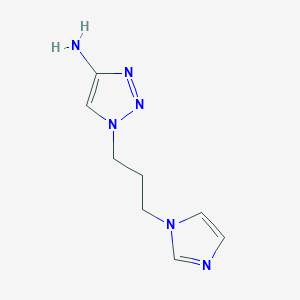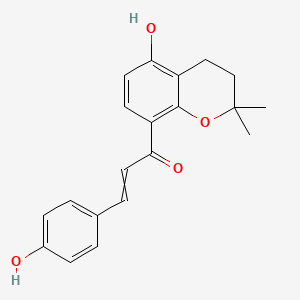
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO2. This compound features a methoxypyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the isomerization of propylene oxide in the presence of a lithium phosphate catalyst at elevated temperatures and pressures . This method is favored due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): A structurally similar compound with a propenol group but lacking the methoxypyridine ring.
3-(6-Methoxypyridin-2-yl)prop-2-en-1-amine: Another compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both the methoxypyridine ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO2/c1-7(6-11)8-3-4-9(12-2)10-5-8/h3-5,11H,1,6H2,2H3 |
InChI Key |
JJCACYRFGCMHIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)



![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)



![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)

